trans Resveratrol-3,5-disulfate
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Overview
Description
Trans-Resveratrol 3,5-disulfate is a stilbenoid . It is a derivative of resveratrol, a natural polyphenol found in blueberries, grapes, and mulberries . It is known for its antioxidant and anticarcinogenic effects .
Molecular Structure Analysis
The molecular formula of trans Resveratrol-3,5-disulfate is C14H12O9S2 . Its IUPAC name is [3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate . The molecular weight is 388.4 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving trans Resveratrol-3,5-disulfate are not available, resveratrol and its derivatives are known to undergo various reactions. For instance, resveratrol can be analyzed using high-performance liquid chromatography (HPLC) coupled with different detectors .
Physical And Chemical Properties Analysis
The physical and chemical properties of trans Resveratrol-3,5-disulfate include a molecular weight of 388.4 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 9, a Rotatable Bond Count of 6, an Exact Mass of 387.99227430 g/mol, a Monoisotopic Mass of 387.99227430 g/mol, a Topological Polar Surface Area of 164 Ų, a Heavy Atom Count of 25, and a Formal Charge of 0 .
Scientific Research Applications
- Background : In the vasculature, resveratrol is known to boost endothelial function by increasing endothelial nitric oxide synthase (eNOS) expression, enhancing eNOS activity, and reducing reactive oxygen species (ROS) levels .
- Research : Studies have explored whether trans Resveratrol-3,5-disulfate exhibits similar effects on eNOS activity and NO release. However, unlike resveratrol, the tested metabolites of trans Resveratrol-3,5-disulfate did not elevate eNOS enzyme activity or endothelial NO release. This leaves room for further investigation into potentially active metabolites .
Endothelial Function Enhancement
Safety And Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of trans Resveratrol-3,5-disulfate can be achieved through the sulfation of trans-Resveratrol using sulfur trioxide-trimethylamine complex as the sulfating agent.", "Starting Materials": [ "trans-Resveratrol", "Sulfur trioxide-trimethylamine complex", "Anhydrous dichloromethane", "Anhydrous tetrahydrofuran", "Anhydrous pyridine", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Deionized water" ], "Reaction": [ "Dissolve trans-Resveratrol in anhydrous dichloromethane and add sulfur trioxide-trimethylamine complex dropwise at 0°C.", "Stir the reaction mixture at 0°C for 1 hour and then allow it to warm up to room temperature.", "Add anhydrous tetrahydrofuran to the reaction mixture and stir for 30 minutes.", "Add anhydrous pyridine to the reaction mixture and stir for 30 minutes.", "Quench the reaction mixture with methanol and stir for 30 minutes.", "Add sodium bicarbonate and stir for 30 minutes.", "Extract the product with dichloromethane and wash the organic layer with saturated sodium chloride solution and deionized water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Obtain trans Resveratrol-3,5-disulfate as a white solid." ] } | |
CAS RN |
858187-21-0 |
Product Name |
trans Resveratrol-3,5-disulfate |
Molecular Formula |
C14H12O9S2 |
Molecular Weight |
388.361 |
IUPAC Name |
[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O9S2/c15-12-5-3-10(4-6-12)1-2-11-7-13(22-24(16,17)18)9-14(8-11)23-25(19,20)21/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+ |
InChI Key |
AUJFEUYHBMJMOQ-OWOJBTEDSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)O |
synonyms |
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1,3-Bis(hydrogen sulfate); |
Origin of Product |
United States |
Q & A
Q1: What is the significance of trans-resveratrol-3,5-disulfate formation in resveratrol metabolism?
A: The study demonstrates that trans-resveratrol-3,5-disulfate is one of the several conjugates formed during resveratrol metabolism in rats []. This conjugation process, also observed with other metabolites like trans-resveratrol-3-sulfate and trans-resveratrol-3-O-beta-D-glucuronide, likely contributes to the rapid elimination of resveratrol from the body. The formation of these conjugates may explain the limited effect of resveratrol on certain chemopreventive parameters, as they could impact its bioavailability [].
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